molecular formula C8H9Cl B047497 4-Methylbenzyl chloride CAS No. 104-82-5

4-Methylbenzyl chloride

Cat. No. B047497
CAS RN: 104-82-5
M. Wt: 140.61 g/mol
InChI Key: DMHZDOTYAVHSEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 4-methylbenzyl chloride often involves solid-phase synthesis techniques or Friedel–Crafts alkylation reactions. For example, N-p-Methylbenzyl benzamide 4 was synthesized using a polystyryl-sulfonyl chloride resin treated with p-methylbenzyl amine, yielding a polymer-supported sulfonamide, which, after acylation and cleavage, provided the desired product in significant yield (Luo & Huang, 2004). Similarly, 5-(4-fluorobenzyl)-2-furyl methyl ketone was synthesized via a one-step Friedel–Crafts benzylation, demonstrating the practicality of synthesizing benzyl chloride derivatives in organic synthesis (Izumi et al., 2007).

Molecular Structure Analysis

The crystal structure of compounds related to 4-methylbenzyl chloride, such as N-p-Methylbenzyl benzamide, has been determined through single-crystal X-ray diffraction, revealing detailed geometric parameters and intermolecular interactions that stabilize the crystal structure (Luo & Huang, 2004).

Chemical Reactions and Properties

4-Methylbenzyl chloride participates in various chemical reactions, including nucleophilic substitution and benzylation, leading to a wide range of organic compounds. Its reactivity under different conditions has been explored to synthesize complex molecules, demonstrating its utility in organic synthesis (Sparke et al., 2010).

Physical Properties Analysis

The synthesis and processing of benzyl chloride derivatives like 4-methoxybenzyl (PMB) group for phenolic protection have been enhanced using power ultrasound, showcasing the efficiency and rapidity of such techniques. This highlights the importance of understanding the physical properties and reactivity of 4-methylbenzyl chloride and its derivatives for organic synthesis (Luzzio & Chen, 2008).

Chemical Properties Analysis

The chemical properties of 4-methylbenzyl chloride, including its reactivity in various organic reactions, have been extensively studied. Its ability to undergo transformations such as benzylation and nucleophilic substitution makes it a valuable reagent in the synthesis of a wide array of chemical compounds, including pharmaceuticals and fine chemicals (Sparke et al., 2010).

Scientific Research Applications

  • LC-MS Method for Estrogen Detection : A method using 4-nitrobenzenesulfonyl chloride in liquid chromatography-mass spectrometry (LC-MS) allows for accurate quantification of serum and urine estrone and estradiol in pregnant women. This method aids in the diagnosis of fetoplacental function (Higashi et al., 2006).

  • Corrosion Inhibition : 4-Vinylbenzyl triphenyl phosphonium chloride is a highly efficient inhibitor for carbon steel corrosion in acidic solutions, demonstrating about 99% inhibition at room temperature (Nahlé, Abu-Abdoun & Abdel-Rahman, 2008).

  • Biochemical Reactions : The presence of methyl groups in specific positions of 4-nitrobenzyl chloride significantly affects its reactivity, leading to the production of alcohols and ethers (Doleib & Iskander, 1967).

  • Biodegradation : Cellulosimicrobium cellulans EB-8-4 is effective in the biocatalysis of o- and m-substituted toluenes to benzyl alcohols, showcasing potential applications in biodegradation (Dai et al., 2010).

  • Biomimetic Sensor : A sensor based on iron phthalocyanine chloride can detect 4-methylbenzylidene camphor (4-MBC) in commercial sunscreens and water from swimming pools and rivers (Boni et al., 2010).

  • Optical Characterization : The semi-organic crystal 4MLBACH shows significant nonlinear optical properties, such as saturable absorption and self-defocusing effects, and has greater nonlinear susceptibility compared to other reported crystals (Aarthi & Raja, 2019).

Safety And Hazards

4-Methylbenzyl chloride is harmful if swallowed and may be corrosive to metals . It causes severe skin burns and eye damage . It is combustible and toxic if inhaled . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .

Relevant Papers There are several papers that discuss 4-Methylbenzyl chloride. For example, one paper discusses the synthesis, crystal structure, geometrical modeling of crystal morphology, Hirshfeld surface analysis, and characterizations of N-(4-methylbenzyl)benzamide single crystals . Another paper provides an insight into the synthesis and applications of 4-Methoxybenzyl esters in organic synthesis . These papers provide valuable information about the properties and potential applications of 4-Methylbenzyl chloride.

properties

IUPAC Name

1-(chloromethyl)-4-methylbenzene
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InChI

InChI=1S/C8H9Cl/c1-7-2-4-8(6-9)5-3-7/h2-5H,6H2,1H3
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InChI Key

DMHZDOTYAVHSEH-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)CCl
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Molecular Formula

C8H9Cl
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DSSTOX Substance ID

DTXSID2051477
Record name 4-Methylbenzyl chloride
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Molecular Weight

140.61 g/mol
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Physical Description

Fuming liquid; characteristic odor; [Merck Index]
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Boiling Point

200-202 °C
Record name ALPHA-CHLORO-P-XYLENE
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Solubility

PRACTICALLY INSOL IN WATER; MISCIBLE WITH ABSOLUTE ALCOHOL, SOL IN ALL PROP IN ETHER
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Density

1.0512 @ 20 °C/4 °C
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Vapor Pressure

0.29 [mmHg]
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Product Name

4-Methylbenzyl chloride

Color/Form

LIQUID

CAS RN

104-82-5
Record name 4-Methylbenzyl chloride
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Record name Benzene, 1-(chloromethyl)-4-methyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
420
Citations
S Oae, N Yamada, K Fujimori, O Kikuchi - Bulletin of the Chemical …, 1983 - journal.csj.jp
… 4-Methylbenzyl Methyl Sulfide (7) was prepared by the alkylation of sodium methoxide with 4-methylbenzyl chloride in 81%, yield after distillation: Colorless oil; bp 121 C/30 mmHg; IR (…
Number of citations: 22 www.journal.csj.jp
JAL Jorge, NZ Kiyan, Y Miyata, J Miller - Journal of the Chemical …, 1981 - pubs.rsc.org
The kinetics of methanolysis (solvolysis) in 97.4% MeOH–dioxan of a series of 4′-substituted 4-benzyloxybenzyl chlorides, and of 4-anisyl, 4-phenoxybenzyl, and benzyl chlorides …
Number of citations: 8 pubs.rsc.org
DQ Xu, ZW Pan - Chinese Chemical Letters, 2014 - Elsevier
… of anhydrous sodium acetate and 4-methylbenzyl chloride. The possible catalytic mechanism … of 4-methylbenzyl chloride. The concentration of 4-methylbenzyl chloride grew linearly with …
Number of citations: 18 www.sciencedirect.com
ZL Zhou, SX Cai, ER Whittemore… - Journal of medicinal …, 1999 - ACS Publications
… Reaction of 4-methylbenzylmagnesium chloride, which was made in situ from 4-methylbenzyl chloride (15) and magnesium, with 1-benzyl-4-piperidone in THF afforded the …
Number of citations: 60 pubs.acs.org
S Dai, J Wu, Z Wang, Y Chen, Z Li - Tetrahedron, 2010 - Elsevier
… Biotransformation of 4-methylbenzyl chloride with the same strain gave 4-methylbenzyl alcohol in 67–81% yield, suggesting a novel dehalogenation activity of the cells and providing a …
Number of citations: 7 www.sciencedirect.com
Ş Pınar, M Akkurt, H Küçükbay, N Şireci… - … Section E: Structure …, 2006 - scripts.iucr.org
… 4-Methylbenzyl chloride (12.15 g, 84.6 mmol) was added to a solution of benzimidazole (5.00 g, 42.3 mmol) and KOH (2.40 g, 42.7 mmol) in EtOH (60 ml). The mixture was heated …
Number of citations: 12 scripts.iucr.org
BE Ivanov, LA Valitova - Bulletin of the Academy of Sciences of the USSR …, 1963 - Springer
… *In the general part of the paper and the Summary these compounds are referred to, respectively, as 2-methoxy-4methylbenzyl chloride and 2,6-blschloro methyl-p-cresol, the product …
Number of citations: 4 link.springer.com
D Held, B Iván, AHE Müller - Macromolecules, 1998 - ACS Publications
… Monosubstituted benzyl halides, such as 4-methylbenzyl bromide (MBB) and 4-methylbenzyl chloride (MBC), lead to relatively low yields and initiating efficiencies of 13% and 15%, …
Number of citations: 17 pubs.acs.org
JS Roberts, KJ Klabunde - Journal of the American Chemical …, 1977 - ACS Publications
… NMR spectrum of the product of the cocondensation of 4-methylbenzyl chloride and palladium vapors, bis(r)3-4-methylbenzyl)di-/u-chloro-dipalladium(II) (4), was very similar to thatof …
Number of citations: 87 pubs.acs.org
C Li, XK Fu, CL Wu, J Huang - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
In the title molecule, C30H32N2O2, the two tolyl rings form dihedral angles of 65.8 (1) and 6.6 (1) with the isoindole-1,3-dione mean plane. The cyclohexane ring adopts a chair …
Number of citations: 11 scripts.iucr.org

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